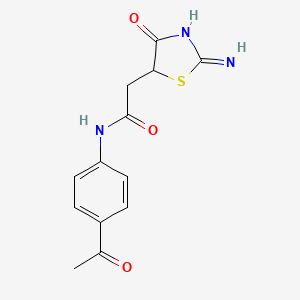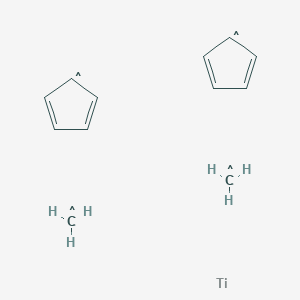
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- typically involves the reaction of titanium tetrachloride (TiCl4) with cyclopentadienyl magnesium bromide (CpMgBr) in an inert atmosphere. The reaction proceeds as follows:
TiCl4+2CpMgBr→Ti(Cp)2Cl2+2MgBrCl
The resulting titanium dichloride complex is then treated with methyl lithium (MeLi) to replace the chlorine atoms with methyl groups, yielding the final product:
Ti(Cp)2Cl2+2MeLi→Ti(Cp)2Me2+2LiCl
Industrial Production Methods
Industrial production of titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated reactors and purification systems is common in industrial settings to optimize production efficiency.
化学反応の分析
Types of Reactions
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2) and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are employed for substitution reactions.
Major Products Formed
Oxidation: Titanium dioxide (TiO2)
Reduction: Lower oxidation state titanium compounds
Substitution: Various substituted titanium complexes
科学的研究の応用
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Biology: The compound is studied for its potential use in bioinorganic chemistry and as a model for metalloenzyme active sites.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of high-performance materials, such as advanced ceramics and coatings.
作用機序
The mechanism of action of titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- involves its ability to coordinate with various substrates through its titanium center. The cyclopentadienyl ligands provide stability to the titanium atom, allowing it to participate in various catalytic cycles. The compound can activate small molecules, such as olefins, by coordinating to the titanium center and facilitating their transformation into useful products.
類似化合物との比較
Similar Compounds
- Titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro-
- Titanium, bis(eta5-2,4-cyclopentadien-1-yl)[1,1’-(eta2-1,2-ethynediyl)bis(1,1,1-trimethylsilane)]
Uniqueness
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- is unique due to its specific combination of cyclopentadienyl and methyl ligands, which confer distinct chemical properties. Compared to its difluoro counterpart, the dimethyl variant exhibits different reactivity and stability profiles, making it suitable for specific catalytic applications. The presence of methyl groups also influences its solubility and interaction with other molecules, distinguishing it from other similar compounds.
特性
分子式 |
C12H16Ti |
|---|---|
分子量 |
208.12 g/mol |
InChI |
InChI=1S/2C5H5.2CH3.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3; |
InChIキー |
QWHJQOJNNKDPBE-UHFFFAOYSA-N |
正規SMILES |
[CH3].[CH3].C1=C[CH]C=C1.C1=C[CH]C=C1.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



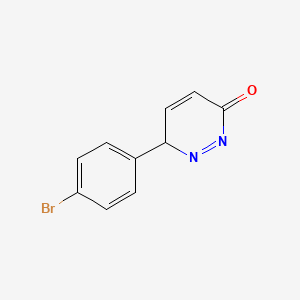
![N-[3-(azepan-1-yl)propyl]-3-(4-benzyl-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B15133025.png)
![N-(4-ethylphenyl)-2-{4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B15133027.png)

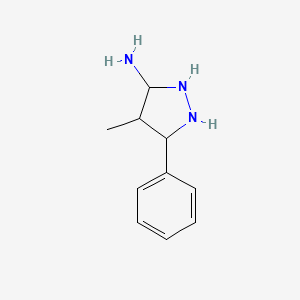
![Dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B15133041.png)
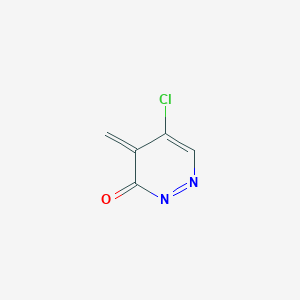
![N-(4-ethoxyphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15133075.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B15133081.png)
![11-(4-Butoxyphenyl)-5-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B15133087.png)
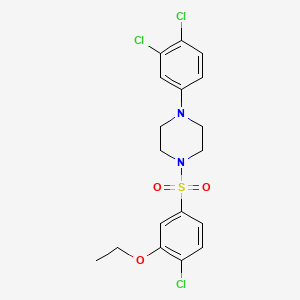
![methyl 2-[(11Z)-4,5-dimethyl-2,12-dioxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-11-ylidene]acetate](/img/structure/B15133114.png)
